molecular formula C9H10ClNO B8520652 5-chloro-2,N-dimethylbenzamide

5-chloro-2,N-dimethylbenzamide

Cat. No. B8520652
M. Wt: 183.63 g/mol
InChI Key: XAGNPEXGQXKLDN-UHFFFAOYSA-N
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Patent
US07820693B2

Procedure details

Thionyl chloride (42.8 ml, 586 mmol) was added to 5-chloro-2-methylbenzoic acid (25.0 g, 147 mmol). The mixture was stirred under heating to reflux for 1.5 hours. Thereafter, excessive thionyl chloride was distilled away under reduced pressure. The residue was dissolved in methylene chloride (140 ml), and a 40% methylamine aqueous solution (34.2 ml, 440 mmol) was then added dropwise thereto under cooling on ice. Thereafter, the obtained mixture was stirred at 0° C. for 1 day. Thereafter, the reaction solution was extracted with ethyl acetate, and the extract was then washed with a saturated saline solution. The resultant was then dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3 to 3:2), so as to obtain 5-chloro-2,N-dimethylbenzamide (24.2 g; yield: 90%) in the form of a colorless solid.
Quantity
42.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:15])=[C:10]([CH:14]=1)[C:11](O)=[O:12].[CH3:16][NH2:17]>>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:15])=[C:10]([CH:14]=1)[C:11]([NH:17][CH3:16])=[O:12]

Inputs

Step One
Name
Quantity
42.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)C
Step Two
Name
Quantity
34.2 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, excessive thionyl chloride was distilled away under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (140 ml)
TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
STIRRING
Type
STIRRING
Details
Thereafter, the obtained mixture was stirred at 0° C. for 1 day
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was then washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3 to 3:2)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)NC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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